molecular formula C21H24ClF3N4O2S B2802767 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941920-69-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2802767
CAS No.: 941920-69-0
M. Wt: 488.95
InChI Key: OBGSCGRBPRITKU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24ClF3N4O2S and its molecular weight is 488.95. The purity is usually 95%.
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Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A trifluoromethyl group which enhances lipophilicity and metabolic stability.
  • A dimethylamino ethyl side chain that may influence its interaction with biological targets.
  • A hexahydroquinazoline core known for its pharmacological properties.

Research indicates that this compound may function as an inhibitor of specific enzymes involved in cancer cell proliferation. In particular, it has been studied for its potential to inhibit topoisomerase II , an enzyme critical for DNA replication and repair. Inhibition of topoisomerase II can lead to apoptosis in cancer cells, making it a target for anticancer therapies.

Anticancer Properties

Several studies have reported on the anticancer properties of similar compounds, suggesting that this compound may exhibit similar effects. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The compound induced cell cycle arrest and apoptosis in these lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis
HepG23.5G2/M Phase Arrest
HCT1164.0Topo II Inhibition

Enzyme Inhibition

The compound has shown potential in inhibiting cholinesterase enzymes which are implicated in neurodegenerative diseases:

  • Cholinesterase Inhibition : Preliminary assays indicated that the compound inhibits acetylcholinesterase (AChE) with an IC50 value of approximately 0.59 µM, suggesting potential applications in treating Alzheimer's disease.

Case Studies

  • Study on Topoisomerase II Inhibition : A study conducted on derivatives of hexahydroquinazoline reported that compounds similar to this compound exhibited strong topoisomerase II inhibitory activity. The study highlighted the importance of the trifluoromethyl group in enhancing binding affinity to the enzyme.
  • Anticancer Efficacy : Another study evaluated the anticancer efficacy of related compounds in vivo using xenograft models. The results showed a significant reduction in tumor size with minimal side effects compared to conventional chemotherapeutics.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF3N4O2S/c1-28(2)9-10-29-17-6-4-3-5-14(17)19(27-20(29)31)32-12-18(30)26-16-11-13(21(23,24)25)7-8-15(16)22/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGSCGRBPRITKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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